molecular formula C20H19ClF3N3S2 B2795652 4-chlorobenzyl (4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl sulfide CAS No. 344268-92-4

4-chlorobenzyl (4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl sulfide

Cat. No. B2795652
M. Wt: 457.96
InChI Key: HBOKACGQZFCSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance with the CAS Number 344268-92-4. It’s a complex organic molecule that includes a 1,2,4-triazole ring, which is a type of heterocyclic compound .

Scientific Research Applications

Cyclization and Pharmacological Properties

  • Triazole derivatives, synthesized through cyclization of thiosemicarbazides, show potential pharmacological effects on the central nervous system (CNS) in mice. These compounds' molecular structures were confirmed through X-ray structure analysis, highlighting the significance of triazoles in CNS-related research (Maliszewska-Guz et al., 2005).

Synthesis and Biological Activity

  • New hybrid molecules containing a triazole moiety have been synthesized, showcasing antimicrobial activities. These compounds, including various derivatives, demonstrate the broad potential of triazoles in developing antimicrobial agents (Bektaş et al., 2010).

Structural Analysis and Drug Design

  • A potential 11β-HSD1 inhibitor, a triazole derivative, underwent an in-depth structural analysis through single-crystal X-ray diffraction and DFT studies. The insights into molecular interactions and electronic properties from these studies could guide drug design efforts (Al-Wahaibi et al., 2019).

Glycosylation and Chemical Interactions

  • Research on the glycosylation of triazole derivatives, exploring the regioselectivity of reactions, contributes to the understanding of chemical interactions that could be applied in synthetic chemistry and drug development (El Ashry et al., 2009).

Antiproliferative and Antilipolytic Activities

  • Studies on 1,2,4-triazole derivatives have revealed their potential antiproliferative and antilipolytic activities, indicating their possible application in addressing obesity-related cancers and metabolic diseases (Shkoor et al., 2021).

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N3S2/c1-2-27-18(13-28-11-14-5-9-17(21)10-6-14)25-26-19(27)29-12-15-3-7-16(8-4-15)20(22,23)24/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOKACGQZFCSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chlorobenzyl (4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl sulfide

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